- Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids, Organic Letters, 2022, 24(31), 5731-5735

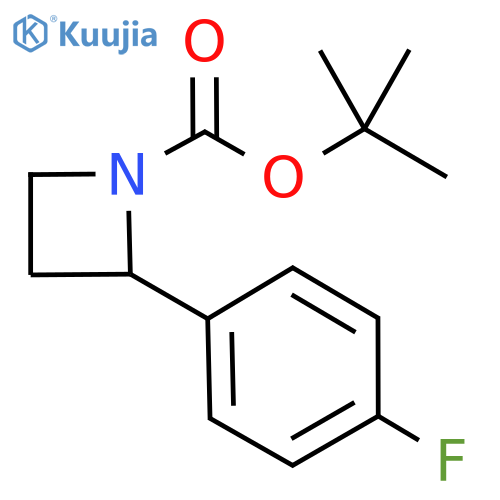

Cas no 2427990-83-6 (1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester)

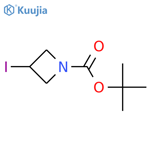

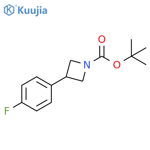

2427990-83-6 structure

Nom du produit:1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester

Numéro CAS:2427990-83-6

Le MF:C14H18FNO2

Mégawatts:251.296627521515

CID:5577513

1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester Propriétés chimiques et physiques

Nom et identifiant

-

- 1,1-Dimethylethyl 2-(4-fluorophenyl)-1-azetidinecarboxylate

- 1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester

-

- Piscine à noyau: 1S/C14H18FNO2/c1-14(2,3)18-13(17)16-9-8-12(16)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3

- La clé Inchi: PELURNOFABAQBY-UHFFFAOYSA-N

- Sourire: C1(C2N(C(OC(C)(C)C)=O)CC2)C=CC(=CC=1)F

1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1R:Cs2CO3, C:Pd acetylacetonate, C:657408-07-6, S:p-Cymene, S:H2O, 24 h, 100°C

Référence

Synthetic Routes 2

Conditions de réaction

1.1S:Et2O, 0°C; 10 min, 0°C; 4 h, rt

2.1R:LiAlH4, S:Et2O, 0°C; 8 h, reflux

3.1R:Et3N, S:CH2Cl2, 12 h, rt

2.1R:LiAlH4, S:Et2O, 0°C; 8 h, reflux

3.1R:Et3N, S:CH2Cl2, 12 h, rt

Référence

- Photocatalytic Carboxylation of C-N Bonds in Cyclic Amines with CO2 by Consecutive Visible-Light-Induced Electron Transfer, Angewandte Chemie, 2023, 62(11), e202217918

1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester Raw materials

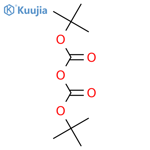

- Di-tert-butyl dicarbonate

- 1-Boc-3-iodoazetidine

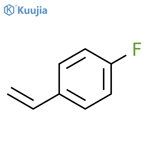

- 1-fluoro-4-vinyl-benzene

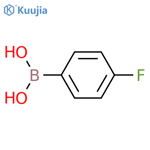

- 4-Fluorobenzeneboronic acid

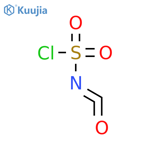

- Chlorosulfonyl isocyanate

1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester Preparation Products

1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester Littérature connexe

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

2427990-83-6 (1-Azetidinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-dimethylethyl ester) Produits connexes

- 1806478-65-8(4-Difluoromethoxy-5-hydroxymethyl-1H-benzimidazole)

- 1097812-58-2(1,4-dioxane-2-carbohydrazide)

- 2411311-38-9(2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene)

- 1703-61-3(4-Oxocyclopentane-1,2-dicarboxylic acid)

- 375854-71-0(Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride)

- 1552498-96-0(2-(butan-2-yl)-6-methylimidazo1,2-apyridine-3-carboxylic acid)

- 1807208-10-1(Methyl 5-bromo-2-cyano-3-(trifluoromethylthio)phenylacetate)

- 2006183-09-9(6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine)

- 2034418-04-5(5-fluoro-2-4-(2-fluoroethyl)piperazin-1-ylpyrimidine)

- 900008-59-5(N-(2-ethoxyphenyl)-2-6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-ylacetamide)

Fournisseurs recommandés

Baoji Haoxiang Bio-technology Co.Ltd

Membre gold

Fournisseur de Chine

Lot

Suzhou Senfeida Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Amadis Chemical Company Limited

Membre gold

Fournisseur de Chine

Réactif

江苏科伦多食品配料有限公司

Membre gold

Fournisseur de Chine

Réactif

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif